Cas no 55730-13-7 (2-Chloro-3-methyl-6-nitro-phenylamine)
2-Chloro-3-methyl-6-nitro-phenylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3-methyl-6-nitro-phenylamine
- AT45935
- 55730-13-7
- SCHEMBL5313608
- 2-chloro-3-methyl-6-nitroaniline
- AKOS005448496
- STK378141
-
- Inchi: 1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3
- InChI Key: FVBMJNOCUDGNTF-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 186.0196052Da
- Monoisotopic Mass: 186.0196052Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 71.8Ų
2-Chloro-3-methyl-6-nitro-phenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011328-1g |
2-Chloro-3-methyl-6-nitroaniline |
55730-13-7 | 97% | 1g |
$1579.40 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651368-1g |
2-Chloro-3-methyl-6-nitroaniline |
55730-13-7 | 98% | 1g |
¥20247.00 | 2024-05-08 |
2-Chloro-3-methyl-6-nitro-phenylamine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-Chloro-3-methyl-6-nitro-phenylamine
Comprehensive Analysis of 2-Chloro-3-methyl-6-nitro-phenylamine (CAS No. 55730-13-7): Properties, Applications, and Industry Trends
2-Chloro-3-methyl-6-nitro-phenylamine, identified by its CAS number 55730-13-7, is a specialized organic compound widely studied for its unique chemical properties and potential applications in various industrial and research fields. This aromatic amine derivative features a chloro-substituted methyl group and a nitro functional group, making it a versatile intermediate in synthetic chemistry. Its molecular structure (C7H7ClN2O2) and nitro-phenylamine backbone have garnered attention for applications ranging from agrochemicals to advanced material synthesis.
In recent years, the demand for halogenated nitroanilines like 2-Chloro-3-methyl-6-nitro-phenylamine has surged due to their role in developing high-performance dyes and pigments. Environmental concerns and regulatory shifts toward sustainable chemistry have driven innovations in its synthesis, with researchers exploring catalytic methods to reduce waste. A 2023 study highlighted its potential as a precursor for photoactive materials, aligning with the global push for renewable energy solutions.
The compound’s thermal stability (decomposing at ~220°C) and solubility profile (soluble in polar organic solvents like DMSO) make it valuable for controlled-release formulations. Industry forums frequently discuss its optimized purification techniques, addressing common challenges such as isomer separation—a topic ranking high in Google Scholar queries. Analytical methods like HPLC-MS and NMR spectroscopy are critical for quality control, as emphasized in recent ACS publications.
Emerging trends link 55730-13-7 to bioconjugation chemistry, where its reactive sites enable protein labeling—a hot topic in biopharmaceutical research. Patent filings (e.g., WO2022155432) describe derivatives for OLED emitters, tapping into the booming display technology market. Meanwhile, green chemistry initiatives promote solvent-free synthesis routes, reflecting search trends for "eco-friendly amine synthesis."
From a commercial standpoint, suppliers emphasize GMP-grade 2-Chloro-3-methyl-6-nitro-phenylamine for regulatory compliance, while academic datasets (Reaxys, SciFinder) document over 120 cross-coupling reactions. Its electrophilic aromatic substitution reactivity remains a key teaching case in organic chemistry curricula worldwide, with PubMed citations underscoring its biochemical interactions.
Ongoing studies investigate its structure-activity relationships in polymer stabilizers—addressing material degradation queries prevalent in engineering forums. As industries prioritize molecular diversification, this compound’s role in generating N-heterocyclic scaffolds positions it at the forefront of drug discovery pipelines, evidenced by rising SciSpace metadata analyses.
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